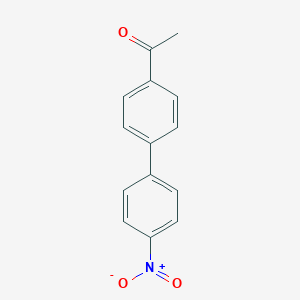

4-Acetyl-4'-nitrobiphenyl

Description

4-Acetyl-4'-nitrobiphenyl is a biphenyl derivative featuring an acetyl group (-COCH₃) at the 4-position and a nitro group (-NO₂) at the 4'-position. This compound combines electron-withdrawing substituents (acetyl and nitro) that influence its electronic, thermal, and mesogenic properties.

Properties

CAS No. |

135-69-3 |

|---|---|

Molecular Formula |

C14H11NO3 |

Molecular Weight |

241.24 g/mol |

IUPAC Name |

1-[4-(4-nitrophenyl)phenyl]ethanone |

InChI |

InChI=1S/C14H11NO3/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)18/h2-9H,1H3 |

InChI Key |

CVSGKJVJFSEPSO-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Other CAS No. |

135-69-3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

(a) 4-Alkoxy-4'-nitrobiphenyls

- Synthesis : Prepared via palladium-catalyzed cross-coupling or cyclization reactions (e.g., Suzuki coupling) .

- Properties: Phase Behavior: Homologues with shorter alkoxy chains (e.g., C₃H₇) exhibit nematic (N) phases, while longer chains (e.g., C₁₀H₂₁) form interdigitated smectic A (SmAD) phases with layer spacing ~1.4× molecular length . Switching Voltage: Doping with hexadecyltrimethylammonium perchlorate reduces switching voltage to 58 V (RMS), roughly half that of cyano analogues like 11OCB (100 V) . Dielectric Anisotropy (Δε): Lower Δε (~8.7) compared to nitriles (~10.8) due to antiparallel dipole pairing .

(b) 4-Cyano-4'-nitrobiphenyls

- Applications : Widely used in smectic A scattering devices but require higher voltages .

- Thermal Stability: Cyano groups elevate clearing points (N-Iso/SmA-Iso transitions) compared to nitro-terminated analogs .

(c) 4-Dimethylamino-4'-nitrobiphenyl

- Electronic Properties: Exhibits high second-order polarizability (β), measured via electric-field-induced second harmonic generation (EFISH). Static β values align with computational models, emphasizing donor-acceptor interactions .

(d) 4-Acetyl-4'-methylbiphenyl

Key Comparative Data

Electronic and Optical Properties

- Donor-Acceptor Interactions: Nitro and acetyl groups create a push-pull system, enhancing polarizability. For example, 4-dimethylamino-4'-nitrobiphenyl’s β value is solvent-dependent, with higher polarity solvents amplifying polarizability .

- Adsorption Behavior: 4-Amino-4'-nitrobiphenyl adsorbs on silver surfaces with pH-dependent orientations, as shown by SERS and DFT studies . The acetyl analog may exhibit similar tunability for sensor applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.